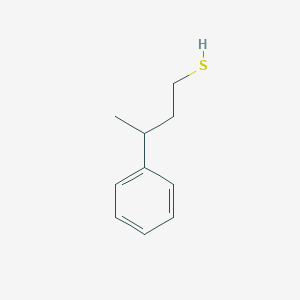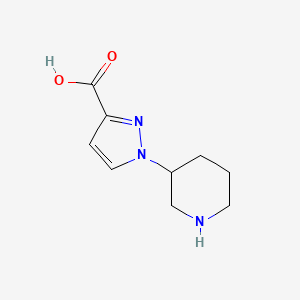
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a piperidine ring and a pyrazole ring These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazole ring is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the piperidine and pyrazole rings.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) would be crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine and pyrazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can influence various biological pathways and processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and other piperidine-based molecules share structural similarities and often exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as pyrazole-4-carboxylic acid and its derivatives also share structural features and can have similar applications.
Uniqueness: 1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of both piperidine and pyrazole rings in a single molecule. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-piperidin-3-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)8-3-5-12(11-8)7-2-1-4-10-6-7/h3,5,7,10H,1-2,4,6H2,(H,13,14) |
InChI Key |
XRZSXPCFBXLKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13288461.png)
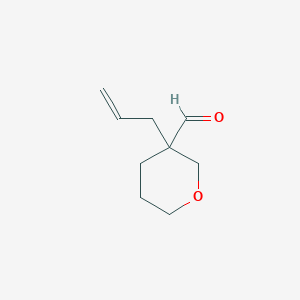
![1-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13288471.png)
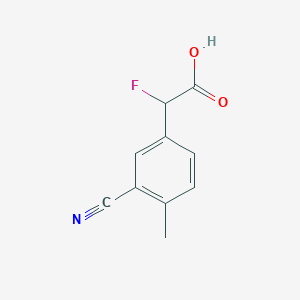
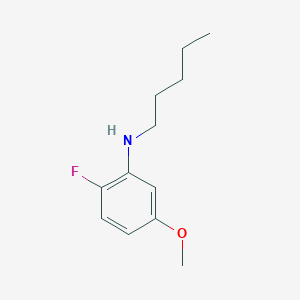
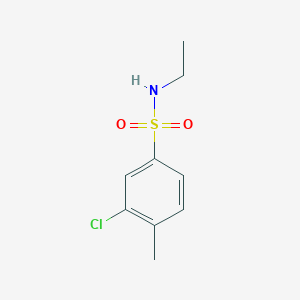

![(Cyclopropylmethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13288512.png)

![2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
![N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13288528.png)

![2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13288533.png)
